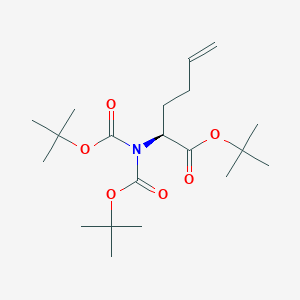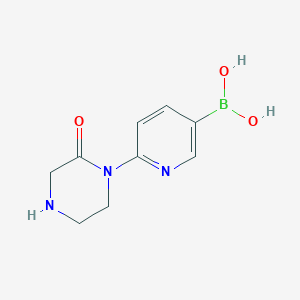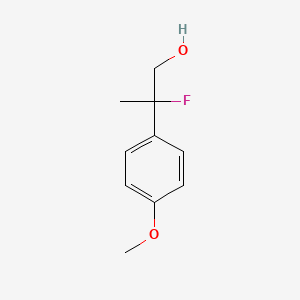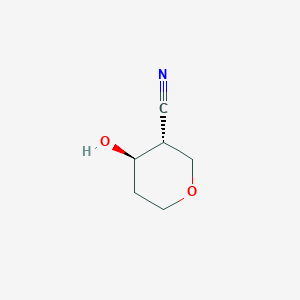
(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(Hydroxymethyl)cyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative featuring a hydroxymethyl group and a hydroxyl group on the same side of the cyclopentane ring, making it a cis isomer
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-Hydroxycyclopentanecarboxylic Acid Ester: One common method involves the reduction of 3-hydroxycyclopentanecarboxylic acid ester using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) at 0-20°C.
Hydrogenation of 5-Hydroxymethylfurfural: Another method involves the hydrogenation of 5-hydroxymethylfurfural using a ruthenium catalyst in water at 180°C under high hydrogen pressure.
Industrial Production Methods: Industrial production methods for cis-3-(Hydroxymethyl)cyclopentanol typically involve catalytic hydrogenation processes, which are scalable and efficient. The use of bifunctional catalysts, such as ruthenium-molybdenum bimetallic catalysts, has been explored to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-(Hydroxymethyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxymethyl group, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Cyclopentanone or 3-hydroxycyclopentanone.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Scientific Research Applications
cis-3-(Hydroxymethyl)cyclopentanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of cyclopentane-based drugs.
Mechanism of Action
The mechanism of action of cis-3-(Hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes hydrogenation and rearrangement processes facilitated by metal catalysts. The molecular targets include the carbonyl and hydroxyl groups, which participate in the hydrogenation and rearrangement reactions to form the desired cyclopentanol derivatives .
Comparison with Similar Compounds
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
3-Hydroxycyclopentanone: A cyclopentane derivative with a hydroxyl group and a ketone group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Comparison:
Structural Uniqueness: cis-3-(Hydroxymethyl)cyclopentanol is unique due to the presence of both a hydroxymethyl and a hydroxyl group on the same side of the cyclopentane ring, which imparts specific stereochemical properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, particularly in hydrogenation and rearrangement reactions.
Applications: While similar compounds like cyclopentanol and 3-hydroxycyclopentanone are used in various chemical syntheses, cis-3-(Hydroxymethyl)cyclopentanol’s unique structure makes it valuable for specific applications in drug development and industrial processes
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
ZBAXTIFHKIGLEJ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)O |
Canonical SMILES |
C1CC(CC1CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


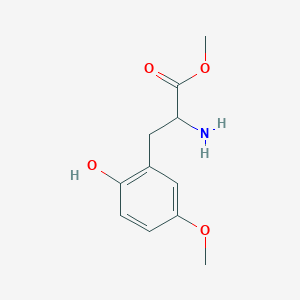
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
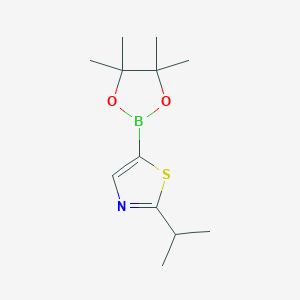

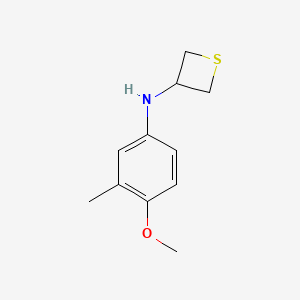
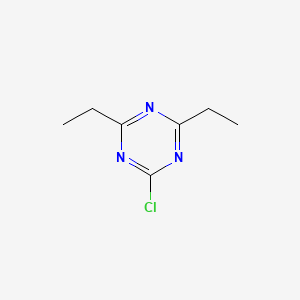
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
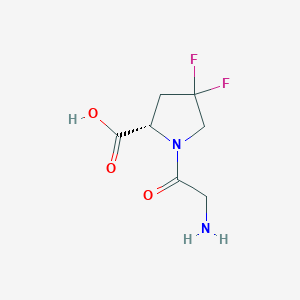
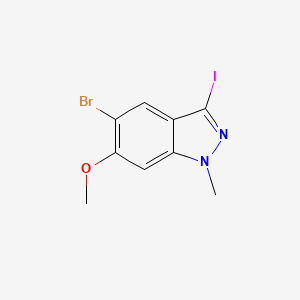
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
